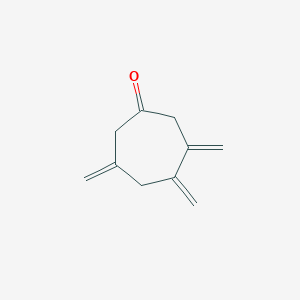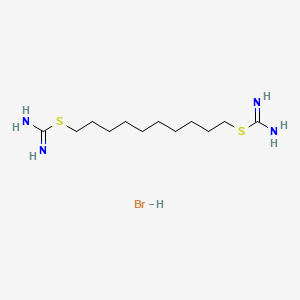
Decane-1,10-diyl dicarbamimidothioate--hydrogen bromide (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of science and industry. The compound consists of a decane backbone with dicarbamimidothioate groups at both ends, and it is stabilized by hydrogen bromide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) typically involves the reaction of decane-1,10-diol with carbamimidothioic acid in the presence of hydrogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving decane-1,10-diol in an appropriate solvent such as ethanol.
- Adding carbamimidothioic acid to the solution.
- Introducing hydrogen bromide gas to the reaction mixture.
- Refluxing the mixture for several hours to complete the reaction.
- Cooling the mixture and isolating the product through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dicarbamimidothioate groups to amines.
Substitution: The hydrogen bromide component can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or potassium thiocyanate can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halide or thiocyanate derivatives.
Wissenschaftliche Forschungsanwendungen
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) involves its interaction with specific molecular targets. The dicarbamimidothioate groups can bind to metal ions, enzymes, or receptors, modulating their activity. The hydrogen bromide component may facilitate the compound’s solubility and stability, enhancing its effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decane-1,10-diol: A precursor in the synthesis of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1).
Carbamimidothioic acid: Another precursor used in the synthesis.
Decane-1,10-diylbis(oxy)dibenzaldehyde: A structurally related compound with different functional groups.
Uniqueness
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) is unique due to its dual functional groups and the presence of hydrogen bromide, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63498-30-6 |
|---|---|
Molekularformel |
C12H27BrN4S2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
10-carbamimidoylsulfanyldecyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C12H26N4S2.BrH/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;/h1-10H2,(H3,13,14)(H3,15,16);1H |
InChI-Schlüssel |
SKDQCHGEQMDHML-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCSC(=N)N)CCCCSC(=N)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


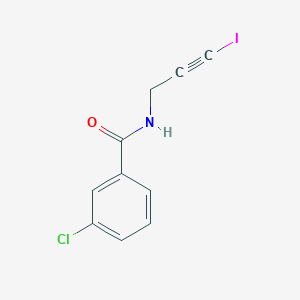
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)
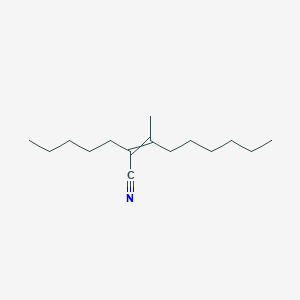

![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)
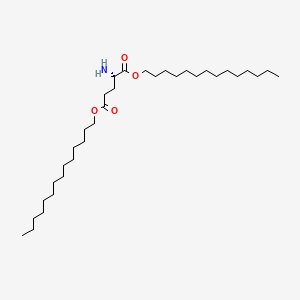

![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
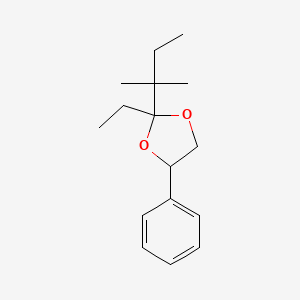
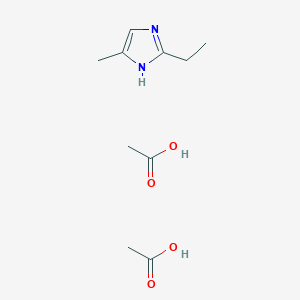
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
